molecular formula C8H10N2O3S B597486 Ethyl 2-acetamido-1,3-thiazole-5-carboxylate CAS No. 106840-37-3

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

Cat. No.: B597486
CAS No.: 106840-37-3
M. Wt: 214.239
InChI Key: SBDHKMXKGFVKBN-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including drugs and natural products

Scientific Research Applications

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with biomolecules often involves binding to active sites, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it affects the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzymatic functions, ultimately affecting cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also influence cellular processes. Long-term exposure to the compound can lead to sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect the levels of metabolites and the overall metabolic flux, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s therapeutic potential and its impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its activity and therapeutic effects. Understanding these transport mechanisms is crucial for optimizing the compound’s use in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy. Studies have shown that this compound can accumulate in the nucleus, mitochondria, or other organelles, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form the thiazole ring. This is followed by acetylation to introduce the acetamido group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different biological activities and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is unique due to the presence of the acetamido group, which can enhance its biological activity and specificity. This structural feature differentiates it from other thiazole derivatives and contributes to its potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-acetamido-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-13-7(12)6-4-9-8(14-6)10-5(2)11/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDHKMXKGFVKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656843
Record name Ethyl 2-acetamido-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106840-37-3
Record name Ethyl 2-acetamido-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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